molecular formula C21H25F2N7O2 B1574294 PQR620

PQR620

カタログ番号: B1574294
分子量: 445.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. This compound demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: this compound result in good oral bioavailability and excellent brain penetration.  ,

科学的研究の応用

Quantitative Protein Measurement in Living Cells

PQR620 has been instrumental in developing techniques for quantifying protein levels in single living cells. The protein quantitation ratioing (PQR) technique, utilizing a genetic tag, produces a stoichiometric ratio of a fluorescent protein reporter and the protein of interest during translation. This technique is pivotal for accurate protein quantification within cells, offering insights into gene-to-phenotype relationships and allowing for accurate quantitative experiments in genomics research (Chiu‐An Lo et al., 2015).

Advancements in Cancer and Neurological Disorder Treatments

This compound stands out as a novel, potent, selective, and brain-penetrable inhibitor of mTORC1/2 kinase, a crucial element in cell proliferation, growth, and survival. Its high selectivity and efficiency in preventing cancer cell growth, coupled with promising results in neurological disorder models like TSC, highlight its potential in therapeutic applications for cancer and central nervous system disorders (Denise Rageot et al., 2018).

Contribution to Non-Small-Cell Lung Carcinoma (NSCLC) Treatment

This compound has shown significant activity against NSCLC cells, inhibiting growth, proliferation, and cell cycle progression while inducing apoptosis. Its mechanism involves disrupting mTOR complexes, blocking key phosphorylations, and inducing SphK1 inhibition and oxidative stress. These actions highlight the drug's potential in treating NSCLC through mTOR-dependent and -independent mechanisms, as evidenced by in vitro and in vivo studies (Jian-hua Zha et al., 2021).

特性

分子式

C21H25F2N7O2

分子量

445.47

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。